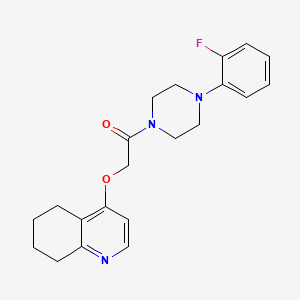
1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone is a useful research compound. Its molecular formula is C21H24FN3O2 and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(4-(2-fluorophenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone is a piperazine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and structure-activity relationships (SAR).
Piperazine derivatives are known for their diverse pharmacological profiles, including activity as acetylcholinesterase inhibitors and nucleoside transporter inhibitors . The specific compound has been shown to interact with Equilibrative Nucleoside Transporters (ENTs) , which are crucial for the transport of nucleosides and nucleoside analogs involved in various physiological processes.
Inhibition of ENTs
Research indicates that the compound exhibits selective inhibition of ENT2 over ENT1. This selectivity is significant because ENT2 is implicated in the regulation of adenosine levels and has potential therapeutic implications in cancer treatment and cardiovascular diseases. Studies using nucleoside transporter-deficient cell lines have demonstrated that this compound effectively inhibits both ENT1 and ENT2, suggesting its utility in modulating adenosine signaling pathways .
Structure-Activity Relationship (SAR)
The biological activity of piperazine derivatives is often influenced by their structural components. The presence of the 2-fluorophenyl moiety and the tetrahydroquinoline group in this compound contributes to its pharmacological properties.
Key Structural Features
- Piperazine Ring : Provides a basic scaffold for interaction with biological targets.
- Fluorophenyl Group : Enhances lipophilicity and may improve binding affinity to target proteins.
- Tetrahydroquinoline Moiety : Potentially contributes to the modulation of neurotransmitter systems.
Studies have indicated that modifications to these structural elements can lead to variations in potency and selectivity against specific enzymes or transporters .
Biological Activity Summary
The compound's primary biological activities include:
- Inhibition of Acetylcholinesterase (AChE) : This activity is crucial for potential applications in treating neurodegenerative diseases like Alzheimer's. The compound has shown promising AChE inhibitory effects with an IC50 value indicating significant potency .
| Activity Type | Target | IC50 Value |
|---|---|---|
| Acetylcholinesterase | AChE | 0.22 µM |
| Nucleoside Transport | ENT1/ENT2 | Selective for ENT2 |
Case Studies
- Neuroprotective Effects : In vitro studies have demonstrated that compounds similar to this compound exhibit neuroprotective effects by inhibiting AChE, thereby increasing acetylcholine levels in synaptic clefts.
- Cancer Therapeutics : The selective inhibition of ENTs by this compound suggests potential applications in enhancing the efficacy of nucleoside-based chemotherapeutics by increasing their intracellular concentrations.
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c22-17-6-2-4-8-19(17)24-11-13-25(14-12-24)21(26)15-27-20-9-10-23-18-7-3-1-5-16(18)20/h2,4,6,8-10H,1,3,5,7,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCPCYYNTZTVIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=CC(=C2C1)OCC(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














